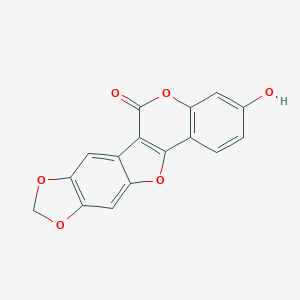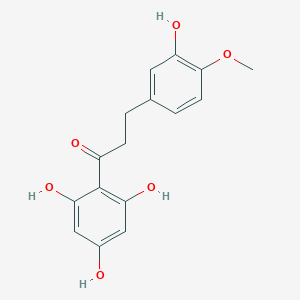
Hesperetin dihydrochalcone
Overview
Description
Hesperetin dihydrochalcone is a flavonoid derivative belonging to the dihydrochalcone class of compounds. It is derived from hesperetin, a flavanone found predominantly in citrus fruits. This compound is known for its sweetening properties and is often used as a low-calorie sweetener in the food industry. Additionally, it exhibits various pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects .
Mechanism of Action
Target of Action
Hesperetin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin (NHP), a citrus flavonoid . The primary targets of NHD are the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, oxidative stress response, and cell survival .
Mode of Action
NHD interacts with its targets by modulating their activity. It has been shown to have antioxidant activity, which can influence the activity of these signaling pathways . For example, it can modulate the Akt/Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress . Additionally, it can influence the PPARγ, MAPK, and NF-κB pathways, which are involved in inflammation and cell survival .
Biochemical Pathways
The biochemical pathways affected by NHD include those involved in inflammation, oxidative stress response, and cell survival . By modulating the activity of key signaling pathways, NHD can influence the downstream effects of these pathways. For instance, by modulating the Akt/Nrf2/HO-1 pathway, NHD can influence the cellular response to oxidative stress . Similarly, by influencing the PPARγ, MAPK, and NF-κB pathways, NHD can affect processes such as inflammation and cell survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NHD have been studied. It undergoes various metabolic reactions including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions can influence the bioavailability of NHD .
Result of Action
The molecular and cellular effects of NHD’s action include anti-inflammatory, hepatoprotective, and neuroprotective activities . These effects are likely due to its modulation of key signaling pathways and its antioxidant activity .
Action Environment
The action, efficacy, and stability of NHD can be influenced by various environmental factors. For instance, the presence of metal ions can increase the water solubility of flavonoids, potentially influencing the absorption and thus the efficacy of NHD .
Biochemical Analysis
Biochemical Properties
Hesperetin Dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. The major reactions involved in the metabolism of this compound are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by modulating various signaling pathways. It has been shown to modulate the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways, which are involved in ameliorating various diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to have various pharmacological properties, especially antioxidant activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, pretreatment with Hesperetin at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures
Metabolic Pathways
This compound is involved in various metabolic pathways. The major reactions involved in the metabolism of this compound are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its interaction with enzymes or cofactors and its effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hesperetin dihydrochalcone can be synthesized through the hydrogenation of hesperetin. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperetin from citrus fruits, followed by its chemical modification. The extraction process can utilize solvents such as ethanol, methanol, or supercritical carbon dioxide. The extracted hesperetin is then subjected to hydrogenation to produce this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hesperetin dihydrochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hesperetin dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential anticancer, cardioprotective, and neuroprotective effects. It is also explored for its role in managing metabolic disorders.
Industry: The compound is used as a low-calorie sweetener in the food industry and as an additive in cosmetic products for its antioxidant properties
Comparison with Similar Compounds
Hesperetin dihydrochalcone is compared with other similar compounds, such as:
Naringin dihydrochalcone: Another dihydrochalcone derivative known for its intense sweetness and antioxidant properties.
Neohesperidin dihydrochalcone: A widely used artificial sweetener with similar pharmacological activities.
Phloretin: A dihydrochalcone found in apples, known for its antioxidant and anti-inflammatory effects
Uniqueness: this compound is unique due to its dual role as a sweetener and a bioactive compound with multiple pharmacological effects. Its ability to modulate various signaling pathways and its potential therapeutic applications make it a compound of significant interest in both the food and pharmaceutical industries .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKSTZADJBEXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188886 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly grey solid; Bland aroma | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35400-60-3 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERETIN DIHYDROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can hesperetin dihydrochalcone be produced through biotransformation?
A2: Yes, a novel method utilizing yeast-mediated hydrogenation has been developed for synthesizing this compound with high yields (over 83%) []. This approach offers a potentially safer and more cost-effective alternative to traditional chemical hydrogenation methods.
Q2: How is this compound metabolized by the human body?
A3: Studies show that human intestinal bacteria play a crucial role in the degradation of neohesperidin dihydrochalcone, a compound structurally related to this compound []. The metabolic pathway involves a series of deglycosylation and hydrolysis steps, ultimately leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. While the specific metabolic fate of this compound was not detailed in this research, it's plausible that similar pathways involving intestinal microbiota could be involved.
Q3: Can this compound be detected in natural sources?
A4: Research has confirmed the presence of this compound-4′-O-β-d-glucoside (HDCG) in the plant Balanophora harlandii []. This finding, along with the identification of three new HDCG analogs in the same plant, opens up possibilities for exploring natural sources of dihydrochalcone sweeteners.
Q4: Are there any enzymes known to modify the structure of this compound?
A5: Yes, novel catechol O-methyltransferases found in the mycelium of Lentinula edodes have demonstrated the ability to catalyze the O-methylation of this compound, leading to the formation of its corresponding (iso-)vanilloid derivative [].
Q5: Can this compound be used to modify bitterness perception?
A6: Research indicates that this compound glucoside (HDG) effectively suppresses the bitterness of limonin and naringin, even at subthreshold concentrations []. Compared to other sweeteners like sucrose, neohesperidin dihydrochalcone (NHD), and naringin dihydrochalcone (ND), HDG exhibited superior bitterness-suppressing effects.
Q6: What are the potential applications of O-methyltransferases in the context of this compound?
A7: O-methyltransferases from sources like Lentinula edodes could be valuable tools for generating taste-active flavonoids, including this compound and its derivatives []. This enzymatic approach aligns with green chemistry principles and could lead to more sustainable production methods for natural flavoring agents.
Q7: How effective are chemical modifications in altering the taste profile of this compound?
A8: While introducing electron-donating or -withdrawing substituents to the aromatic rings of this compound can alter its taste potency, the characteristic lingering aftertaste associated with dihydrochalcones remains largely unaffected by these modifications [].
Q8: Can this compound glucoside be used to develop analytical tools?
A9: Yes, research has demonstrated the development of a competitive, indirect homologous ELISA (enzyme-linked immunosorbent assay) for detecting this compound 4'-glucoside and phloretin 4'-glucoside in fermentation media []. This assay, based on a specific antibody with minimal cross-reactivity to related compounds, highlights the potential of dihydrochalcone glycosides in analytical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





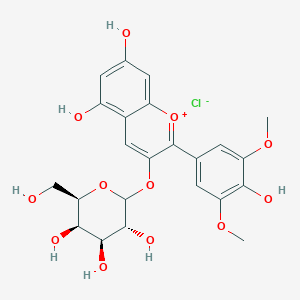


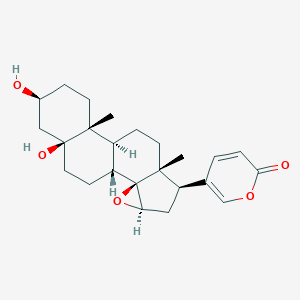

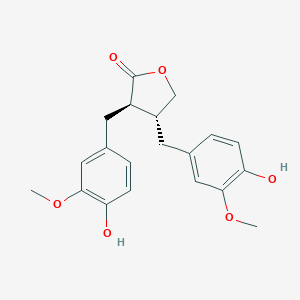
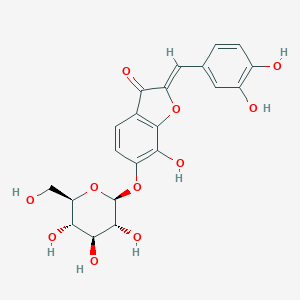
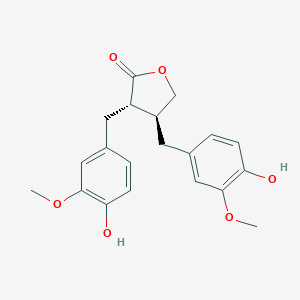
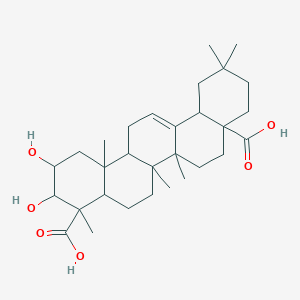
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
